Cas no 16024-29-6 (5-Methoxy-2-methyl-1,3-dinitrobenzene)

5-Methoxy-2-methyl-1,3-dinitrobenzene 化学的及び物理的性質
名前と識別子
-
- 5-Methoxy-2-methyl-1,3-dinitrobenzene
- 2,6-dinitro-4-methoxytoluene
- 2,6-Dinitro-4-methoxy-toluol
- 2.6-Dinitro-4-methoxy-toluol
- 4-Methoxy-2,6-dinitrotoluene
- 4-Methyl-3,5-dinitro-anisol
- 4-methyl-3,5-dinitro-anisole
- AK123068
- KB-246341
- Methyl-(3.5-dinitro-4-methyl-phenyl)-aether
- 2,6-Dinitro-4-methoxytoluol
- SCHEMBL4745055
- AKOS016012284
- Benzene, 5-methoxy-2-methyl-1,3-dinitro-
- DTXSID30593551
- F18375
- DB-333075
- 16024-29-6
-
- インチ: InChI=1S/C8H8N2O5/c1-5-7(9(11)12)3-6(15-2)4-8(5)10(13)14/h3-4H,1-2H3
- InChIKey: IHOSJLCXSPIPHV-UHFFFAOYSA-N
- ほほえんだ: CC1=C(C=C(C=C1[N+](=O)[O-])OC)[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 212.04332136g/mol
- どういたいしつりょう: 212.04332136g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 235
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 101Ų
5-Methoxy-2-methyl-1,3-dinitrobenzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | M720403-2mg |
5-Methoxy-2-methyl-1,3-dinitrobenzene |
16024-29-6 | 2mg |
$ 65.00 | 2022-06-03 | ||
TRC | M720403-1mg |
5-Methoxy-2-methyl-1,3-dinitrobenzene |
16024-29-6 | 1mg |
$ 50.00 | 2022-06-03 | ||
TRC | M720403-10mg |
5-Methoxy-2-methyl-1,3-dinitrobenzene |
16024-29-6 | 10mg |
$ 80.00 | 2022-06-03 |
5-Methoxy-2-methyl-1,3-dinitrobenzene 関連文献
-
Jeroen Peters,Alice Cardall,Willem Haasnoot Analyst, 2014,139, 3968-3976
-
Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
-
Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
-
Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
-
Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
-
Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
-
Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
-
John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
-
Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
5-Methoxy-2-methyl-1,3-dinitrobenzeneに関する追加情報
5-Methoxy-2-methyl-1,3-dinitrobenzene: A Comprehensive Overview
5-Methoxy-2-methyl-1,3-dinitrobenzene (CAS No. 16024-29-6) is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique molecular structure, which includes a benzene ring substituted with methoxy, methyl, and two nitro groups. The presence of these functional groups imparts distinctive chemical properties, making it a valuable compound in both academic research and industrial applications.
The benzene ring serves as the core structure of this compound, with the methoxy group (-OCH₃) attached at the 5-position and the methyl group (-CH₃) at the 2-position. The nitro groups (-NO₂) are located at the 1 and 3 positions of the benzene ring. This specific substitution pattern not only influences the compound's chemical reactivity but also plays a crucial role in its electronic properties.
Recent studies have highlighted the importance of 5-Methoxy-2-methyl-1,3-dinitrobenzene in the field of materials science, particularly in the development of advanced materials for electronic devices. The compound's ability to act as a precursor for synthesizing novel aromatic compounds has been extensively explored in recent research papers. For instance, a study published in *Chemical Communications* demonstrated how this compound can be used to synthesize highly conductive polymers, which have potential applications in flexible electronics and energy storage devices.
In addition to its role in materials science, 5-Methoxy-2-methyl-1,3-dinitrobenzene has also been studied for its potential in medicinal chemistry. Researchers have investigated its ability to inhibit certain enzymes associated with neurodegenerative diseases, such as Alzheimer's disease. A paper published in *Journal of Medicinal Chemistry* reported that derivatives of this compound exhibited promising inhibitory activity against acetylcholinesterase (AChE), an enzyme linked to Alzheimer's progression.
The synthesis of 5-Methoxy-2-methyl-1,3-dinitrobenzene involves a multi-step process that typically begins with nitration of an appropriate aromatic precursor followed by methylation and methoxylation reactions. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly synthesis routes for this compound. For example, a study published in *Green Chemistry* introduced a novel catalytic system that significantly reduces the reaction time and minimizes waste generation during the synthesis process.
From an environmental perspective, understanding the fate and behavior of 5-Methoxy-2-methyl-1,3-dinitrobenzene in natural systems is critical due to its potential use in industrial applications. Research conducted by environmental chemists has focused on determining the degradation pathways of this compound under various conditions, such as UV light exposure and microbial activity. These studies are essential for assessing its environmental impact and ensuring sustainable practices in its production and use.
In conclusion, 5-Methoxy-2-methyl-1,3-dinitrobenzene (CAS No. 16024-29-6) is a versatile compound with wide-ranging applications across multiple disciplines. Its unique chemical structure and functional groups make it an invaluable tool for researchers and industry professionals alike. As ongoing research continues to uncover new insights into its properties and potential uses, this compound is poised to play an even more significant role in advancing scientific knowledge and technological innovation.
16024-29-6 (5-Methoxy-2-methyl-1,3-dinitrobenzene) 関連製品
- 4837-88-1(1-methoxy-2-methyl-3-nitro-benzene)
- 112880-83-8(Benzene,2-methyl-1-nitro-4-phenoxy-)
- 17484-36-5(4-Methyl-3-nitroanisole)
- 5367-32-8(4-methoxy-2-methyl-1-nitro-benzene)
- 16024-31-0(1,5-Dimethoxy-2-methyl-3-nitrobenzene)
- 63989-82-2(3,5-Dinitro-p-cresol)
- 22996-23-2((4-methoxy-2-nitrophenyl)methanol)
- 179060-31-2(4,5,6,7-Tetrahydrofuro[2,3-c]pyridine hydrochloride)
- 1338097-15-6(7-bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline)
- 2375652-85-8(4,4'-(3,8-Bis((4-aminophenyl)ethynyl)pyrene-1,6-diyl)dibenzaldehyde)




